molecular formula C10H20N4O3 B1328605 Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate CAS No. 874842-90-7

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate

Cat. No.: B1328605
CAS No.: 874842-90-7
M. Wt: 244.29 g/mol
InChI Key: KLULCYVCVDSDPF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C10H20N4O3. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate typically begins with commercially available tert-butyl piperazine-1-carboxylate.

    Hydrazine Addition: The tert-butyl piperazine-1-carboxylate is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-25°C.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound is used in the modification of biomolecules for bioconjugation studies, aiding in the development of targeted drug delivery systems.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry:

    Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the modification of their activity. This interaction can affect various biochemical pathways, depending on the nature of the target molecule.

Comparison with Similar Compounds

    Tert-butyl piperazine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate.

    1-Boc-piperazine: Another piperazine derivative used in organic synthesis.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A related compound with different functional groups.

Uniqueness: this compound is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct reactivity and allows for specific applications in bioconjugation and drug development that are not possible with other piperazine derivatives.

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULCYVCVDSDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIPEA (105 g, 0.81 mol) was added to a solution of tert-butyl piperazine-1-carboxylate (25.0 g, 0.134 mol) in DCM (250 mL) at 0° C., followed by the addition of triphosgene (92 g, 0.27 mol) in portions over a 40 min time period. The reaction mixture was stirred for at rt for 3 hrs, filtered and concentrated to afford 1-tert-butyl 4-trichloromethyl piperazine-1,4-dicarboxylate (50 g) as an oil. A solution of 1-tert-butyl 4-trichloromethyl piperazine-1,4-dicarboxylate (50 g, 0.145 mol) in THF (50 mL) was added dropwise over a 30 minute period to a solution of hydrazine hydrate (18 mL, 0.434 mol) in THF (150 mL). The reaction mixture was stirred at rt for 2 hrs, diluted with saturated sodium chloride (50 mL) and exacted with EtOAc (3×). The combined organic layer was washed with saturated sodium chloride (2×), dried with Na2SO4, and concentrated. The residue was purified by crystallization (3:1 petroleum ether/EtOAc) to obtain of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate, (13 g, 40% for two steps). ESI-MS (EI+, m/z): 245 [M+H]+. 1H-NMR (500 MHz, CDCl3): δ5.92 (s, 1H), 3.45-3.35 (m, 8H), 1.41 (s, 9H).
Name
1-tert-butyl 4-trichloromethyl piperazine-1,4-dicarboxylate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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